molecular formula C20H23N3O4S B10983906 N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide

Cat. No.: B10983906
M. Wt: 401.5 g/mol
InChI Key: OOHXPHPIZJALIP-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a dioxidotetrahydrothiophenyl group, and a carbamoyl amino linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the carbamoyl amino group under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high efficiency and scalability. Techniques such as continuous flow synthesis and the use of metal-organic frameworks as catalysts can enhance the overall yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

Scientific Research Applications

N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-methylbenzamide

InChI

InChI=1S/C20H23N3O4S/c1-23(13-15-6-3-2-4-7-15)19(24)16-8-5-9-17(12-16)21-20(25)22-18-10-11-28(26,27)14-18/h2-9,12,18H,10-11,13-14H2,1H3,(H2,21,22,25)

InChI Key

OOHXPHPIZJALIP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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